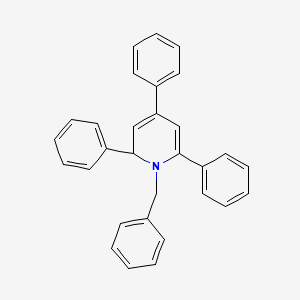
Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,4,6-triphenyl-1,2-dihydropyridine is an organic compound with the molecular formula C₃₀H₂₅N It is a derivative of dihydropyridine, characterized by the presence of benzyl and phenyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2,4,6-triphenyl-1,2-dihydropyridine typically involves the reaction of benzylamine with triphenylpyridinium salts. The reaction is carried out under controlled conditions, often involving the use of reducing agents such as sodium borohydride (NaBH₄) to facilitate the formation of the dihydropyridine ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for 1-benzyl-2,4,6-triphenyl-1,2-dihydropyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,4,6-triphenyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
1-Benzyl-2,4,6-triphenyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-benzyl-2,4,6-triphenyl-1,2-dihydropyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 1-Benzyl-2,4,6-triphenyl-1,4-dihydropyridine
- 1-Benzyl-2,4,6-triphenyl-1,2,3,4-tetrahydropyridine
Comparison: 1-Benzyl-2,4,6-triphenyl-1,2-dihydropyridine is unique due to its specific substitution pattern and the presence of the dihydropyridine ring. Compared to its analogs, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61655-20-7 |
|---|---|
Molecular Formula |
C30H25N |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-benzyl-2,4,6-triphenyl-2H-pyridine |
InChI |
InChI=1S/C30H25N/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27/h1-22,29H,23H2 |
InChI Key |
LMZJODMVGVZYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















